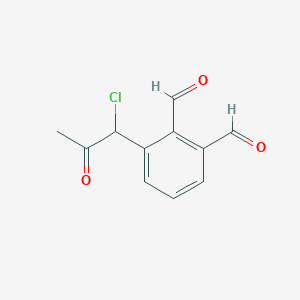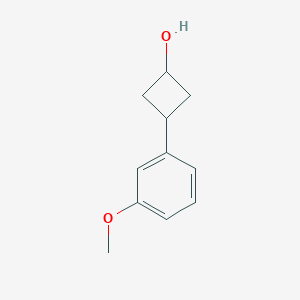
6-Bromo-2,2-dimethylchroman-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,2-dimethylchroman-4-carbaldehyde is a chemical compound that belongs to the chroman family. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 6th position and a formyl group at the 4th position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethylchroman-4-carbaldehyde typically involves the bromination of 2,2-dimethylchroman-4-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method ensures higher yields and better control over reaction conditions. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve the desired product quality.
化学反応の分析
Types of Reactions
6-Bromo-2,2-dimethylchroman-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base like triethylamine or sodium hydride.
Major Products Formed
Oxidation: 6-Bromo-2,2-dimethylchroman-4-carboxylic acid.
Reduction: 6-Bromo-2,2-dimethylchroman-4-methanol.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
科学的研究の応用
6-Bromo-2,2-dimethylchroman-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
作用機序
The mechanism of action of 6-Bromo-2,2-dimethylchroman-4-carbaldehyde depends on its interaction with specific molecular targets. For example, in enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. The presence of the bromine atom and the formyl group can enhance its binding affinity and specificity towards certain targets.
類似化合物との比較
Similar Compounds
6-Bromo-2,2-dimethylchroman-4-one: Similar structure but lacks the formyl group.
2,2-Dimethylchroman-4-carbaldehyde: Similar structure but lacks the bromine atom.
6-Chloro-2,2-dimethylchroman-4-carbaldehyde: Similar structure but has a chlorine atom instead of bromine.
Uniqueness
6-Bromo-2,2-dimethylchroman-4-carbaldehyde is unique due to the presence of both the bromine atom and the formyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C12H13BrO2 |
|---|---|
分子量 |
269.13 g/mol |
IUPAC名 |
6-bromo-2,2-dimethyl-3,4-dihydrochromene-4-carbaldehyde |
InChI |
InChI=1S/C12H13BrO2/c1-12(2)6-8(7-14)10-5-9(13)3-4-11(10)15-12/h3-5,7-8H,6H2,1-2H3 |
InChIキー |
JSIRSHPTXDIQNL-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)Br)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid HCl](/img/structure/B14044253.png)



![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B14044274.png)

![2-[(2S,3R,4R,5S,6R)-6-[[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B14044281.png)

![(1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14044286.png)




![tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B14044314.png)
